N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a fluorobenzenesulfonyl group . This group is often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the tetrahydroquinoline and chromene rings .Chemical Reactions Analysis
The compound’s reactivity would depend on various factors, including its molecular structure and the presence of functional groups. The fluorobenzenesulfonyl group, for example, is known to participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, compounds with a fluorobenzenesulfonyl group are often solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5S/c26-17-8-11-19(12-9-17)34(31,32)28-13-3-4-16-7-10-18(14-21(16)28)27-25(30)24-15-22(29)20-5-1-2-6-23(20)33-24/h1-2,5-12,14-15H,3-4,13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMJYHMPWOFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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